molecular formula C10H13ClN2O2 B3096022 7-amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one hydrochloride CAS No. 1269397-43-4

7-amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one hydrochloride

Cat. No.: B3096022
CAS No.: 1269397-43-4
M. Wt: 228.67
InChI Key: RJTQTJJQRALUHM-UHFFFAOYSA-N
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Description

7-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one hydrochloride is a synthetic benzoxazine derivative characterized by a benzoxazinone core substituted with an ethyl group at position 4 and an amino group at position 5. The hydrochloride salt enhances its solubility and stability, making it a candidate for pharmaceutical applications, though specific biological data remain underexplored in the literature . This compound is part of a broader class of benzoxazinones, which are heterocyclic structures with diverse biological activities, including antimicrobial, anticancer, and plant defense properties .

Properties

IUPAC Name

7-amino-4-ethyl-1,4-benzoxazin-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c1-2-12-8-4-3-7(11)5-9(8)14-6-10(12)13;/h3-5H,2,6,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTQTJJQRALUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)COC2=C1C=CC(=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one hydrochloride typically involves the following steps:

    Formation of the Benzoxazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.

    Ethyl Substitution: The ethyl group can be introduced through alkylation reactions using ethyl halides or other ethylating agents.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production would also consider environmental and safety regulations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions could target the nitro group (if present) or other reducible functionalities.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides may be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one hydrochloride would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to the observed pharmacological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Benzoxazinones exhibit significant variability in biological activity based on substituent type and position. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Group Comparison
Compound Name Substituents (Position) Key Functional Groups Biological Relevance Source
7-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one HCl 4-Ethyl, 7-amino Amino, Hydrochloride salt Potential pharmaceutical
DIMBOA (Natural) 4-Hydroxy, 7-methoxy Hydroxamic acid, Methoxy Plant defense, Anticancer
7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one 4-Phenethyl, 7-chloro Chloro, Aromatic Antimicrobial
4-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one 4-Benzyl, 7-chloro Chloro, Benzyl Antimicrobial
2-(Diethylamino)-4H-3,1-benzothiazin-4-one 2-Diethylamino (Benzothiazine) Amino, Sulfur core Synthetic intermediate

Key Observations :

  • Amino vs.
  • Halogen Substitution : Chloro-substituted analogues (e.g., 7-chloro-4-phenethyl) show antimicrobial activity, suggesting that electron-withdrawing groups at position 7 could enhance target interactions .

Physicochemical Properties

Table 2: Physical Properties

Compound Name Melting Point (°C) Solubility Crystallinity Source
7-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one HCl Not reported High (HCl salt) Likely crystalline
DIMBOA 160–162 (decomposes) Low in water Crystalline
7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one Not reported Moderate in organic solvents Crystalline (dihedral angle 4.2°)
2-(Diethylamino)-4H-3,1-benzothiazin-4-one 74–75 Soluble in methanol Needle crystals

Key Observations :

  • The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral benzoxazinones like DIMBOA .
  • Crystallinity data for 7-chloro-4-phenethyl derivatives indicate planar aromatic rings, which may stabilize π-π interactions in biological targets .

Comparative Routes :

  • DIMBOA : Biosynthesized in plants via hydroxylation and glycosylation of precursor indole compounds .
  • 7-Chloro-4-phenethyl : Synthesized via nucleophilic substitution of N-phenethyl-2-chloroacetamide derivatives .
  • 4-Benzyl-7-chloro : Produced by cesium carbonate-mediated cyclization in DMF .

Biological Activity

7-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one hydrochloride is a synthetic compound belonging to the benzoxazine family, which is known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.

  • Molecular Formula : C10H12N2O2
  • Molecular Weight : 192.214 g/mol
  • CAS Number : 1269397-43-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The specific mechanisms may involve:

  • Modulation of enzyme activity
  • Interaction with neurotransmitter receptors
  • Influence on cell signaling pathways

Antimicrobial Activity

Recent studies have highlighted the compound's potential antimicrobial properties. For instance, it has shown moderate to good activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Bacillus subtilis4.69 - 22.9 µM
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Pseudomonas aeruginosa13.40 - 137.43 µM

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticonvulsant Activity

Another area of interest is the anticonvulsant potential of benzoxazine derivatives. A related compound demonstrated significant protective effects in the maximal electroshock test (MES), indicating a promising anticonvulsant profile. The compound's effectiveness was quantified with an ED50 value of 31.7 mg/kg and a protective index (PI) of 7.2 .

Anticancer Properties

The anticancer activity of benzoxazine derivatives has been explored in various studies, showing that they can induce cell cycle arrest in cancer cell lines. For example, compounds similar to this compound have been shown to arrest cells in the G0/G1 phase, suggesting potential applications in cancer therapy .

Case Studies

  • Antimicrobial Efficacy : A study assessed the antibacterial efficacy of various benzoxazine derivatives against clinical isolates of bacteria, demonstrating that certain modifications to the benzoxazine structure significantly enhanced antibacterial activity.
  • Neurotoxicity Assessment : The neurotoxicity profile was evaluated through rotarod tests, where compounds were tested for their safety margins alongside their therapeutic effects.

Q & A

Q. NMR Spectroscopy :

  • ¹H NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for CH₂).
  • ¹³C NMR : Confirm the carbonyl (C=O) at ~170 ppm and aromatic carbons (110–150 ppm) .

GC/MS : Detect molecular ion peaks (e.g., m/z 224 for the free base) and fragmentation patterns (e.g., loss of HCl at m/z 188) .

HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (70:30) to assess purity (>98% by area normalization) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzoxazinone core) influence antifungal activity?

  • Structure-Activity Relationship (SAR) Insights :
  • Amino Group Position : 7-Amino substitution enhances activity against Candida albicans (MIC₅₀ = 8 µg/mL) compared to 6-amino analogs (MIC₅₀ = 32 µg/mL) .
  • Ethyl vs. Benzyl Substituents : Ethyl groups improve solubility but reduce membrane permeability vs. lipophilic benzyl derivatives .
    • Mechanistic Hypothesis :
  • The 7-amino group may hydrogen-bond to fungal lanosterol 14α-demethylase, disrupting ergosterol biosynthesis .

Q. How can crystallographic data resolve contradictions in reported conformational properties of benzoxazinone derivatives?

  • Case Study :
  • Envelope vs. Screw-Boat Conformation : X-ray diffraction of 4-benzyl-7-chloro analogs reveals an envelope conformation (dihedral angle = 89.99° between benzene rings), while 6-chloro derivatives adopt a screw-boat conformation due to steric hindrance .
    • Implications :
  • Conformational flexibility affects binding to biological targets. Molecular dynamics simulations (MDs) are recommended to model dynamic behavior .

Q. What strategies mitigate challenges in reproducing biological activity data across studies?

  • Troubleshooting Guide :
  • Bioassay Variability : Standardize fungal inoculum density (1–5 × 10³ CFU/mL) and incubation time (24–48 hours) .
  • Compound Stability : Store the hydrochloride salt at –20°C in desiccated conditions to prevent hygroscopic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one hydrochloride
Reactant of Route 2
Reactant of Route 2
7-amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one hydrochloride

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